
Synonyms for (S)-(1-Methylpiperidin-2-
yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(S)-(1-Methylpiperidin-2-

yl)methanol

Cat. No.: B186039 Get Quote

An In-depth Technical Guide on (S)-(1-Methylpiperidin-2-yl)methanol: Synthesis, Properties,

and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of (S)-(1-Methylpiperidin-2-
yl)methanol, a valuable chiral building block for researchers, scientists, and drug development

professionals. The document details its chemical and physical properties, provides plausible

experimental protocols for its synthesis and its utilization in the preparation of local anesthetics,

and discusses the mechanism of action of these pharmaceuticals.

Introduction and Synonyms
(S)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that serves as a crucial

intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry makes

it particularly useful in the development of enantiomerically pure drugs.

Synonyms:

(S)-(-)-2-hydroxymethyl-1-methylpiperidine

[(2S)-1-methyl-2-piperidinyl]methanol

(S)-1-Methyl-2-piperidine methanol
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Chemical and Physical Properties
The fundamental properties of (S)-(1-Methylpiperidin-2-yl)methanol are summarized in the

table below. This data is essential for its handling, characterization, and use in chemical

reactions.

Property Value Reference(s)

CAS Number 136030-04-1 [1][2]

Molecular Formula C₇H₁₅NO [3][4]

Molecular Weight 129.20 g/mol [3][4]

Boiling Point 189.0 ± 13.0 °C at 760 mmHg [1][2]

IUPAC Name
[(2S)-1-methylpiperidin-2-

yl]methanol
[1]

MDL Number MFCD20489103 [1][3]

Purity ≥98% [3]

Storage Conditions Dry, sealed place [3]

Synthesis of (S)-(1-Methylpiperidin-2-yl)methanol
A plausible and efficient method for the synthesis of (S)-(1-Methylpiperidin-2-yl)methanol
involves the reduction of the corresponding carboxylic acid, (S)-1-Methylpiperidine-2-carboxylic

acid.

Experimental Protocol: Reduction of (S)-1-
Methylpiperidine-2-carboxylic acid
Materials:

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)

Deionized water

15% aqueous sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Diethyl ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen),

a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared.

The suspension is cooled to 0 °C using an ice bath.

A solution of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (1 equivalent) in

anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature

below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential

dropwise addition of water, 15% aqueous NaOH solution, and then more water.

The resulting granular precipitate is removed by filtration, and the filter cake is washed

thoroughly with THF.

The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl

ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield crude (S)-(1-Methylpiperidin-2-yl)methanol.

The crude product can be further purified by vacuum distillation.
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Synthetic Workflow Diagram

Synthesis of (S)-(1-Methylpiperidin-2-yl)methanol

(S)-1-Methylpiperidine-2-carboxylic acid

1. LiAlH4, THF, 0 °C to reflux
2. H2O, NaOH(aq)

Reduction

(S)-(1-Methylpiperidin-2-yl)methanol

Vacuum Distillation

Purified Product

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of (S)-(1-Methylpiperidin-2-yl)methanol.

Application in the Synthesis of Ropivacaine
(S)-(1-Methylpiperidin-2-yl)methanol is a key precursor for the synthesis of the local

anesthetic Ropivacaine. The synthesis involves the conversion of the alcohol to a suitable

leaving group, followed by amidation and N-alkylation. A more direct route starts from the

related (S)-pipecolic acid. Below is a protocol adapted from known syntheses of Ropivacaine.
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Experimental Protocol: Synthesis of Ropivacaine
Hydrochloride
This multi-step synthesis starts from (S)-pipecolic acid, a closely related chiral precursor.

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

(S)-pipecolic acid is reacted with thionyl chloride in an inert solvent like toluene to form the

acid chloride.

The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base

(e.g., triethylamine) to form (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Step 2: N-propylation to form Ropivacaine

The (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent

such as acetonitrile.

A base, such as potassium carbonate, and 1-bromopropane are added to the solution.

The reaction mixture is heated to reflux until the reaction is complete (monitored by HPLC).

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced

pressure to yield crude Ropivacaine base.

Step 3: Formation of Ropivacaine Hydrochloride Monohydrate

The crude Ropivacaine base is dissolved in a suitable solvent like acetone.

Concentrated hydrochloric acid is added to adjust the pH to acidic, leading to the

precipitation of Ropivacaine hydrochloride.

The precipitate is collected by filtration, washed with cold acetone, and can be recrystallized

from an acetone/water mixture to yield pure Ropivacaine hydrochloride monohydrate.

Quantitative Data for Ropivacaine Synthesis
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Parameter Value

Starting Material (S)-pipecolic acid

Overall Yield Approximately 50-60%

Chiral Purity (ee) >99.5%

Final Product Form Hydrochloride Monohydrate

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Ropivacaine Synthesis Workflow Diagram
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Synthesis of Ropivacaine Hydrochloride

(S)-pipecolic acid

1. SOCl2
2. 2,6-dimethylaniline

Amidation

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

1-bromopropane, K2CO3

N-propylation

Ropivacaine (base)

HCl, Acetone/Water

Salt formation

Ropivacaine Hydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow for Ropivacaine Hydrochloride.
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Mechanism of Action: Local Anesthetics
Ropivacaine, synthesized from a derivative of (S)-(1-Methylpiperidin-2-yl)methanol, is a local

anesthetic that functions by blocking nerve impulses.

Signaling Pathway
Local anesthetics like Ropivacaine exert their effect by blocking voltage-gated sodium channels

(VGSCs) in the neuronal cell membrane. By binding to the intracellular portion of the channel,

they prevent the influx of sodium ions that is necessary for the depolarization of the nerve

membrane and the propagation of action potentials. This blockade of nerve conduction results

in a loss of sensation in the area supplied by the nerve.

Signaling Pathway Diagram
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Mechanism of Action of Local Anesthetics

Neuronal Membrane

Voltage-Gated Na+ Channel (Resting State)
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is blocked by
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No Action Potential

results in

Nerve Stimulus
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Depolarization

Action Potential Propagation
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Caption: Signaling pathway of local anesthetics like Ropivacaine.

Conclusion
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(S)-(1-Methylpiperidin-2-yl)methanol is a fundamentally important chiral building block in

modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of

enantiomerically pure local anesthetics such as Ropivacaine. The detailed experimental

protocols and workflow diagrams provided in this guide offer a valuable resource for

researchers and professionals in the field of drug development and organic synthesis. A

thorough understanding of its properties and synthetic applications is crucial for the continued

development of safer and more effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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